Bz-Phe-Val-Arg-AMC hydrochloride salt

Beschreibung

BenchChem offers high-quality Bz-Phe-Val-Arg-AMC hydrochloride salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bz-Phe-Val-Arg-AMC hydrochloride salt including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

N-[1-[[1-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H43N7O6/c1-22(2)32(44-35(48)29(20-24-11-6-4-7-12-24)43-33(46)25-13-8-5-9-14-25)36(49)42-28(15-10-18-40-37(38)39)34(47)41-26-16-17-27-23(3)19-31(45)50-30(27)21-26/h4-9,11-14,16-17,19,21-22,28-29,32H,10,15,18,20H2,1-3H3,(H,41,47)(H,42,49)(H,43,46)(H,44,48)(H4,38,39,40) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBDRNGBZKAOZHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H43N7O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

681.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

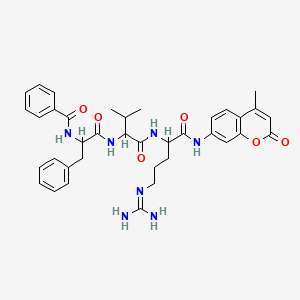

Bz-Phe-Val-Arg-AMC hydrochloride salt chemical structure and properties

Advanced Fluorogenic Substrate for Serine Protease Profiling

Executive Summary

Bz-Phe-Val-Arg-AMC (hydrochloride salt) is a highly specific, fluorogenic tripeptide substrate used primarily for the kinetic characterization of Thrombin (Factor IIa) and related serine proteases (e.g., Cathepsin S, Ficain). Upon enzymatic hydrolysis, the non-fluorescent substrate releases the highly fluorescent fluorophore 7-amino-4-methylcoumarin (AMC) , allowing for real-time, continuous monitoring of proteolytic activity.[]

This guide details the physicochemical properties, reaction mechanisms, and validated experimental protocols for utilizing this substrate in high-throughput drug screening and enzymatic profiling.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Structural Profile

The molecule consists of a benzoyl-capped tripeptide sequence (Phenylalanine-Valine-Arginine) linked via an amide bond to the AMC fluorophore. The N-terminal Benzoyl (Bz) group blocks aminopeptidase activity, ensuring cleavage specificity at the C-terminal Arginine.

| Property | Specification |

| Common Name | Thrombin Substrate III; Bz-FVR-AMC |

| IUPAC Name | N-Benzoyl-L-phenylalanyl-L-valyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-argininamide hydrochloride |

| CAS Number | 88899-22-3 |

| Molecular Formula | |

| Molecular Weight | ~718.25 g/mol (HCl salt); ~681.8 g/mol (Free base) |

| Purity | |

| Solubility | Soluble in DMSO ( |

| Excitation/Emission |

Mechanism of Action

The substrate mimics the cleavage site of fibrinogen, the natural substrate of thrombin. Thrombin recognizes the Phe-Val-Arg motif and selectively hydrolyzes the amide bond between the Arginine (Arg) residue and the AMC moiety.

Reaction Equation:

Experimental Workflows & Protocols

Mechanistic Diagram (Reaction Logic)

Caption: Enzymatic hydrolysis pathway of Bz-Phe-Val-Arg-AMC releasing the fluorogenic AMC reporter.

Standard Thrombin Kinetic Assay Protocol

Objective: Determine

Reagents Preparation

-

Assay Buffer (pH 7.4):

-

50 mM Tris-HCl or HEPES

-

100 mM NaCl

-

0.1% BSA (Bovine Serum Albumin) - Crucial to prevent enzyme adsorption to plastic.

-

Optional: 1 mM

(if using physiological thrombin activation).

-

-

Substrate Stock (10 mM):

-

Dissolve 7.18 mg of Bz-Phe-Val-Arg-AMC HCl in 1 mL of anhydrous DMSO.

-

Storage: Aliquot and store at -20°C. Protect from light. Stable for 6 months.

-

-

Enzyme Solution:

-

Dilute Thrombin to ~1–10 nM (final assay concentration) in Assay Buffer immediately before use.

-

Assay Procedure (96-Well Plate Format)

-

Blank Setup: Add 90 µL Assay Buffer to "Blank" wells.

-

Enzyme Setup: Add 50 µL of Thrombin solution to "Test" wells.

-

Inhibitor (Optional): Add 10 µL of test compound (or buffer vehicle) and incubate for 10–15 min at 37°C.

-

Substrate Addition: Dilute 10 mM DMSO stock to 100 µM in Assay Buffer (Intermediate). Add 40 µL of this intermediate to all wells (Final [S] = 40 µM).

-

Data Acquisition:

-

Instrument: Fluorescence Microplate Reader.

-

Settings: Kinetic Mode, Ex 360 nm / Em 460 nm.

-

Duration: Read every 30–60 seconds for 30–60 minutes at 37°C.

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for high-throughput screening using Bz-Phe-Val-Arg-AMC.

Technical Considerations & Troubleshooting

Inner Filter Effect

High concentrations of substrate (

-

Solution: Perform a standard curve with free AMC (0–10 µM) in the presence of the highest inhibitor concentration to check for quenching.

Autohydrolysis

Peptide-AMC substrates can undergo slow spontaneous hydrolysis in alkaline buffers (

-

Validation: Always include a "Substrate Only" control (Buffer + Substrate, no Enzyme) to subtract background drift.

Specificity

While highly selective for Thrombin, Bz-Phe-Val-Arg-AMC can be cleaved by Cathepsin S and Ficain .

-

Differentiation: Use specific inhibitors (e.g., Hirudin for Thrombin, E-64 for Cathepsins) to confirm the source of the signal in complex biological samples like plasma or lysates.

References

-

Chem-Impex International. Bz-Phe-Val-Arg-AMC hydrochloride salt Product Data.

-

Cayman Chemical. Bz-FVR-AMC (trifluoroacetate salt) Product Information and Safety Data.

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11700365, Bz-Phe-Val-Arg-AMC.

-

Bachem. Bz-Phe-Val-Arg-AMC Hydrochloride Product Specifications.

Sources

Mechanism of Fluorogenic Substrate Cleavage by Thrombin

Content Type: Technical Guide Target Audience: Researchers, Senior Scientists, Drug Discovery Professionals

Executive Summary

Thrombin (Factor IIa) is the pivotal serine protease of the coagulation cascade, acting as the final effector that converts soluble fibrinogen into insoluble fibrin strands. In drug development and clinical diagnostics, quantifying thrombin activity is critical for characterizing anticoagulants (e.g., direct thrombin inhibitors) and monitoring hemostasis.

This guide details the molecular mechanism by which thrombin cleaves fluorogenic substrates—specifically peptide-coumarin conjugates like Boc-Val-Pro-Arg-AMC . Unlike colorimetric assays, fluorogenic methods offer superior sensitivity and dynamic range. We will explore the catalytic triad's role, the photophysics of the fluorophore release, and a self-validating experimental protocol for kinetic analysis.

Molecular Mechanism of Cleavage

The Thrombin Active Site

Thrombin belongs to the chymotrypsin family of serine proteases.[1] Its activity relies on a Catalytic Triad located at the interface of its two

-

Ser195: The nucleophile that attacks the substrate.

-

His57: Acts as a general base (accepting a proton) and then a general acid (donating a proton).

-

Asp102: Stabilizes the correct tautomer of His57 and orients it for catalysis via hydrogen bonding.

The Catalytic Cycle

The cleavage of a fluorogenic substrate (e.g., Peptide-AMC) follows a classic ping-pong bi-bi mechanism (or simple Michaelis-Menten kinetics if water is in excess).

-

Michaelis Complex Formation (

): The peptide sequence (e.g., Val-Pro-Arg) binds to the S1-S3 specificity pockets of thrombin. The Arginine side chain inserts deep into the S1 specificity pocket , forming a salt bridge with Asp189 at the bottom of the pocket. -

Acylation (First Tetrahedral Intermediate):

-

His57 abstracts a proton from the hydroxyl group of Ser195.

-

The activated Ser195 oxygen attacks the carbonyl carbon of the substrate's scissile bond (the amide bond linking Arg to AMC).

-

This forms a high-energy tetrahedral intermediate , stabilized by the Oxyanion Hole (Gly193 and Ser195 backbone amides).

-

-

Release of Fluorophore (Leaving Group):

-

The tetrahedral intermediate collapses.

-

The bond between the peptide carbonyl and the AMC nitrogen breaks.

-

His57 donates a proton to the AMC nitrogen.

-

Result: Free AMC (highly fluorescent) is released, and the peptide remains covalently bound to the enzyme (Acyl-Enzyme Intermediate).

-

-

Deacylation:

-

A water molecule enters the active site. His57 activates the water by abstracting a proton.

-

The resulting hydroxide ion attacks the ester linkage of the acyl-enzyme.

-

A second tetrahedral intermediate forms and collapses, releasing the peptide and regenerating the free enzyme.

-

Visualization: The Catalytic Pathway

Caption: The catalytic cycle of thrombin showing the formation of the acyl-enzyme intermediate and the critical release of the fluorescent AMC leaving group.[3]

Fluorogenic Substrate Chemistry[1][5][6][7][8]

The Physics of "Switching On"

Why does the substrate glow only after cleavage?

-

Intact Substrate (Quenched): In the amide-linked state (Peptide-NH-Coumarin), the electron lone pair on the nitrogen is involved in resonance with the peptide carbonyl. This withdraws electron density from the coumarin ring system, significantly lowering its quantum yield and shifting its absorption maximum to the UV region (blue-shift).

-

Cleaved Product (Fluorescent): Upon hydrolysis, the amine of the coumarin (AMC) is restored. The electron pair can now donate density into the coumarin ring, restoring the "push-pull" electron system required for high fluorescence quantum yield.

Substrate Selection: AMC vs. ACC vs. AFC

While AMC is the industry standard, other fluorophores offer advantages in specific contexts (e.g., high-throughput screening or spectral multiplexing).

| Feature | AMC (Standard) | ACC (High Sensitivity) | AFC (Red-Shifted) |

| Full Name | 7-Amino-4-methylcoumarin | 7-Amino-4-carbamoylmethylcoumarin | 7-Amino-4-trifluoromethylcoumarin |

| Excitation ( | 360–380 nm | 350–380 nm | 400 nm |

| Emission ( | 440–460 nm | 450–460 nm | 505 nm |

| Quantum Yield | Moderate | High (~3x AMC) | Moderate |

| Key Advantage | Widely available; standard for | Higher sensitivity allows lower enzyme concentrations.[4] | Reduced interference from library compounds (autofluorescence). |

Specificity Determinants

To ensure the signal is generated only by thrombin, the peptide sequence attached to the fluorophore must mimic thrombin's natural substrates (like fibrinogen).

-

Boc-Val-Pro-Arg-AMC: The "Gold Standard." The Arg at P1 fits the S1 pocket. Pro at P2 restricts conformation, improving specificity over trypsin. Val at P3 fills the hydrophobic S3 pocket.

-

: ~21

-

: ~100

-

: ~21

-

Z-Gly-Gly-Arg-AMC: Often used in Thrombin Generation Assays (TGA) because it reacts slower, allowing the measurement of thrombin formation over time in plasma without depleting the substrate instantly.

Experimental Protocol: Kinetic Assay

Objective: Determine the activity of Thrombin and calculate the

Reagents & Buffer System

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 7.4.

-

Note: NaCl is required because Thrombin is a

-activated enzyme (allosteric regulation). BSA prevents the enzyme from sticking to the plastic plate.

-

-

Substrate Stock: 10 mM Boc-Val-Pro-Arg-AMC in DMSO.

-

Enzyme: Human

-Thrombin (highly purified).

Workflow Diagram

Caption: Step-by-step workflow for a fluorogenic thrombin inhibition assay.

Detailed Methodology

-

Enzyme Preparation: Dilute thrombin to 2x the final concentration (e.g., 2 nM) in Assay Buffer.

-

Inhibitor Incubation: Add 50

of 2x Thrombin to a black 96-well plate. Add 10 -

Substrate Initiation: Prepare a 2.5x substrate solution (e.g., 125

in buffer). Add 40 -

Data Acquisition: Immediately place in a fluorescence plate reader pre-heated to 37°C. Shake for 5 seconds. Monitor fluorescence (Ex 360nm / Em 460nm) every 30–60 seconds for 20 minutes.

-

Validation:

-

Linearity: The slope (RFU/min) should be constant (linear) for the measurement window. If it curves off, the substrate is being depleted (>10% conversion); repeat with less enzyme.

-

Background: Include a "No Enzyme" control to subtract spontaneous hydrolysis of the substrate.

-

Troubleshooting & Optimization

Inner Filter Effect (IFE)

At high concentrations (>100

-

Diagnosis: Dilute the enzyme reaction product 1:2. If fluorescence does not drop by exactly 50%, IFE is present.

-

Correction: Use lower substrate concentrations or apply a mathematical correction factor based on absorbance.

Substrate Hydrolysis (Background)

Fluorogenic substrates are esters/amides and can hydrolyze spontaneously in basic pH or if stored improperly.

-

Storage: Keep stocks in 100% DMSO at -20°C, desiccated. Avoid repeated freeze-thaw cycles.[5][6]

-

Check: Measure the fluorescence of the substrate buffer alone. If the background RFU is >10% of the maximal signal, discard the stock.

References

-

Sigma-Aldrich. Thrombin Inhibitor Screening Kit (Fluorometric) Technical Bulletin. Accessed 2024. Link

-

Di Cera, E. (2008).[1] Thrombin.[1][2][3][7][6][8][9][10][11][12][13] Molecular Aspects of Medicine. Detailed structural analysis of the catalytic triad and Na+ activation. Link

-

Harris, J.L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. PNAS. Comparison of AMC and ACC fluorophores. Link

-

Bachem. Boc-Val-Pro-Arg-AMC Technical Data. Kinetic constants for Thrombin. Link

-

Hemker, H.C., et al. (2000). The Use of Fluorogenic Substrates to Monitor Thrombin Generation. Use of slow-reacting substrates for plasma assays. Link

Sources

- 1. Thrombin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. proteopedia.org [proteopedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. adipogen.com [adipogen.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Boc-Val-Pro-Arg-AFC (Thrombin substrate, fluorogenic) (Echelon Product Code: 885-11 5MG) | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]

- 8. Thrombin Activity Assay Kit (Fluorometric) (ab197006) | Abcam [abcam.com]

- 9. researchgate.net [researchgate.net]

- 10. Fluorogenic peptide-based substrates for monitoring thrombin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The use of fluorogenic substrates to monitor thrombin generation for the analysis of plasma and whole blood coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thrombin Generation Assays [practical-haemostasis.com]

- 13. researchgate.net [researchgate.net]

Excitation and emission spectra of AMC-based peptide substrates

Executive Summary

This technical guide provides a rigorous analysis of 7-amino-4-methylcoumarin (AMC) peptide substrates, the industry standard for fluorogenic protease assays (e.g., proteasome, caspase, cathepsin). Unlike colorimetric assays, AMC-based systems offer high sensitivity and wide dynamic range, provided the photophysical principles are strictly respected.

This document moves beyond basic "kit instructions" to explain the why and how of signal generation, spectral behavior, and experimental validation. It is designed to empower you to build self-validating assays that yield reproducible, publication-grade kinetic data.

Part 1: Photophysical Principles & Mechanism

The utility of AMC substrates relies on a dramatic "turn-on" fluorescence switch triggered by proteolytic cleavage.[1] Understanding the electronic basis of this switch is essential for troubleshooting background noise and sensitivity issues.

The Fluorogenic Switch: Amide vs. Amine

The core fluorophore is 7-amino-4-methylcoumarin (AMC) .[2] Its fluorescence is governed by the electron-donating capacity of the nitrogen at position 7.

-

In the Substrate (Intact): The peptide chain is attached to the nitrogen via an amide bond . The carbonyl group of the peptide withdraws electrons, disrupting the "push-pull" electron system required for strong fluorescence. This state is often described as "quenched," though technically it has a severely reduced quantum yield and a blue-shifted absorption profile (Ex ~330 nm).

-

In the Product (Cleaved): Proteolysis breaks the amide bond, releasing free AMC . The nitrogen reverts to a primary amine , restoring its electron-donating capability. This enables a strong Intramolecular Charge Transfer (ICT) state, resulting in high quantum yield and a red-shift in excitation/emission to the detection window.

Reaction Mechanism Diagram

Figure 1: The proteolytic cleavage mechanism converting the spectrally silent substrate into the highly fluorescent AMC product.[1]

Part 2: Spectral Characteristics

To maximize Signal-to-Noise (S/N) ratios, optical filters must be matched to the product (Free AMC) while minimizing excitation of the substrate.

Excitation and Emission Peaks

| Species | Excitation Max ( | Emission Max ( | Quantum Yield ( | Detection Status |

| Peptide-AMC (Substrate) | ~330 nm | ~390 nm | Very Low (<0.05) | Background |

| Free AMC (Product) | 350 - 380 nm | 440 - 460 nm | High (~0.75) | Signal |

-

Optimal Excitation: 360 nm or 380 nm .

-

Note: While the peak is often cited near 350 nm, exciting at 380 nm is common to further reduce background interference from the intact substrate (which absorbs more strongly at shorter wavelengths).

-

-

Optimal Emission: 460 nm (Bandwidth 440–480 nm).

-

Stokes Shift: Approximately 80–100 nm. This large shift allows for easy separation of excitation and emission light, reducing light scattering noise.

Critical Variables: pH and Solvent

-

pH Sensitivity: Unlike 7-hydroxycoumarin (4-MU), which loses fluorescence below pH 7.0 due to protonation of the hydroxyl group, AMC is relatively robust. However, the amine group can be protonated at very low pH.

-

Recommendation: Maintain assay buffer between pH 7.0 and 8.0 for maximum stability.

-

-

Solvent Tolerance: AMC substrates are hydrophobic. Stock solutions are typically prepared in DMSO .

-

Limit: Keep final DMSO concentration < 5% (v/v) in the assay. Higher levels may quench fluorescence or inhibit the protease.

-

Part 3: Experimental Framework (The Self-Validating System)

A raw fluorescence unit (RFU) is an arbitrary number dependent on gain, lamp intensity, and temperature. To report scientific data (e.g., "nmol substrate cleaved per minute"), you must perform a standard curve calibration.

The "Self-Validating" Workflow

This workflow ensures that every kinetic read is backed by a quantitative reference.

Figure 2: The parallel workflow required to convert arbitrary RFU values into quantitative molar data.

Part 4: Detailed Protocols

Protocol A: Generating the AMC Standard Curve

Purpose: To determine the conversion factor (Slope) relating RFU to concentration.

-

Stock Solution: Dissolve pure Free AMC (Reference Standard, not the peptide substrate) in DMSO to 10 mM.

-

Intermediate Dilution: Dilute 10 µL of Stock into 990 µL of Assay Buffer (100 µM working solution).

-

Serial Dilution: Prepare a range of 0, 0.1, 0.5, 1.0, 2.5, 5.0, and 10.0 µM AMC in Assay Buffer.

-

Critical: The buffer composition (pH, salt, DMSO %) must match your enzyme assay exactly.

-

-

Measurement: Transfer 100 µL per well (triplicate) to a black 96-well plate. Read Endpoint Fluorescence (Ex 360/Em 460).

-

Analysis: Plot RFU (y-axis) vs. Concentration (x-axis).

-

Validation Check:

should be > 0.99. The y-intercept should be near zero (buffer background). -

Output: The Slope (

) = RFU / µM.

-

Protocol B: Kinetic Enzyme Assay

Purpose: To measure enzyme velocity (

-

Substrate Prep: Dilute Peptide-AMC substrate to 2X desired concentration (typically 50–100 µM) in Assay Buffer.

-

Enzyme Prep: Dilute enzyme to 2X concentration in Assay Buffer.

-

Reaction Start: Add 50 µL Enzyme + 50 µL Substrate into a black 96-well plate.

-

Controls: Substrate Only (No Enzyme) is critical to subtract spontaneous hydrolysis.

-

-

Kinetic Read: Measure Fluorescence every 30–60 seconds for 30–60 minutes at 37°C.

-

Calculation:

-

Calculate

from the linear portion of the curve. -

Convert to Velocity:

.

-

Part 5: Troubleshooting & Optimization

The Inner Filter Effect (IFE)

At high concentrations (>50 µM), the substrate or product may absorb a significant fraction of the excitation light before it reaches the center of the well, or re-absorb the emitted light. This causes a non-linear drop in signal.[3]

-

Diagnosis: Your standard curve flattens at high concentrations.

-

Correction: Keep substrate concentrations below the optical density (OD) limit (Absorbance < 0.05). If high concentrations are required for

determination, use the correction formula:

Quenching & Interference

-

Screening Compounds: If screening drug libraries, be aware that many small molecules are autofluorescent in the blue region. Always run a "Compound + Free AMC" control to check for quenching or fluorescence artifacts.

References

-

Chemical Mechanism of AMC Fluorophores

- Source: ResearchG

- Context: Explains the static quenching of the amide bond vs.

-

Link: (General reference to Biotechnology in Personal Care & Medicinal Chemistry texts).

-

Standard Protocol for Suc-LLVY-AMC (Proteasome)

- Source: UBPBio / A

- Context: Specific excitation (360 nm) and emission (460 nm)

-

Link:

-

Inner Filter Effect Correction

- Source: Horiba / Labbot.bio

- Context: Mathematical derivation of the IFE correction formula for fluorescence assays.

-

Link:

-

AMC Spectral D

- Source: Thermo Fisher Scientific (Molecular Probes)

- Context: Confirmation of AMC's pH stability rel

-

Link:

Sources

Specificity of Bz-Phe-Val-Arg-AMC for trypsin-like serine proteases

This guide details the specificity, kinetics, and experimental application of Bz-Phe-Val-Arg-AMC , a fluorogenic substrate widely used to assay Thrombin and Trypsin-like serine proteases .

Executive Summary

Bz-Phe-Val-Arg-AMC (also known as Thrombin Substrate III ) is a synthetic fluorogenic peptide substrate designed for the sensitive quantification of Thrombin (Factor IIa) and Trypsin .

Its specificity profile is defined by the Phe-Val-Arg (FVR) tripeptide sequence, which mimics the natural cleavage sites of fibrinogen recognized by thrombin. While highly sensitive for thrombin, it displays cross-reactivity with trypsin and certain cysteine proteases (e.g., papain), but importantly, it is resistant to cleavage by Factor Xa , making it a critical tool for distinguishing thrombin activity in complex coagulation cascades.

Key Applications:

-

Thrombin Generation Assays (TGA): Monitoring coagulation kinetics.

-

Protease Profiling: Assessing "trypsin-like" activity in proteasomes and biological fluids.

-

Inhibition Studies: Screening anticoagulants (e.g., dabigatran, argatroban).

Chemical Biology & Mechanism

Structural Composition

The substrate consists of three distinct functional modules:

-

N-Terminal Cap (Bz): A Benzoyl group that blocks the N-terminus, enhancing stability and mimicking the hydrophobic bulk found upstream of natural cleavage sites.

-

Peptide Recognition Sequence (Phe-Val-Arg):

-

P3 (Phe): Aromatic residue that occupies the aryl-binding pocket (S3) of thrombin.

-

P2 (Val): Hydrophobic, branched residue fitting the S2 pocket.

-

P1 (Arg): Basic residue essential for recognition by the Asp189 residue in the S1 specificity pocket of trypsin-like serine proteases.

-

-

Fluorophore (AMC): 7-amino-4-methylcoumarin .[1][2] In the amide-bonded state, it is non-fluorescent (quenched). Upon hydrolysis, free AMC is released, exhibiting strong blue fluorescence.

Enzymatic Hydrolysis Mechanism

The catalytic triad of the serine protease (His57, Asp102, Ser195) executes a nucleophilic attack on the amide bond between the C-terminus of Arginine and the amino group of AMC.

Specificity Profile

The utility of Bz-Phe-Val-Arg-AMC lies in its selectivity logic . Unlike generic trypsin substrates (e.g., Z-GGR-AMC), the FVR sequence provides a "fingerprint" that excludes several related proteases.

| Protease | Activity on Bz-FVR-AMC | Specificity Notes |

| Thrombin (FIIa) | High | Primary target. The FVR sequence mimics the Fibrinogen A |

| Trypsin | High | Cleaves efficiently due to strong P1-Arg recognition. Must be inhibited (e.g., Soybean Trypsin Inhibitor) if assaying crude tissue. |

| Factor Xa | Negligible | Critical Differentiator. Xa prefers Ile-Glu-Gly-Arg. It does NOT efficiently cleave Bz-FVR, allowing Thrombin detection in the presence of Xa. |

| Plasmin | Moderate | Can cross-react. Plasmin prefers Lys-rich sequences but tolerates Arg at P1. |

| Proteasome | Moderate | Used to measure the "Trypsin-like" (β2 subunit) activity of the 20S/26S proteasome. |

| Papain/Cathepsins | Variable | Cysteine proteases (e.g., Cathepsin B/L) can cleave this. Use E-64 to block if specificity is required in lysates. |

Selectivity Flowchart

The following diagram illustrates how to classify a protease based on its interaction with Bz-Phe-Val-Arg-AMC versus other substrates.

Kinetic Parameters

The kinetic efficiency of Bz-Phe-Val-Arg-AMC is characterized by a low Michaelis constant (

- (Thrombin): Typically 5 – 20 µM (buffer dependent).

-

: High specificity constant, typically

-

Working Concentration: Assays are routinely performed at 20 – 100 µM to ensure saturation (

) or pseudo-first-order kinetics depending on the experimental goal.

Comparative Kinetics: Compared to the chromogenic analog (Bz-Phe-Val-Arg-pNA), the AMC fluorogenic version offers 10-100x greater sensitivity, allowing for the detection of picomolar enzyme concentrations.

Experimental Protocol

Materials Preparation

-

Stock Solution: Dissolve Bz-Phe-Val-Arg-AMC (MW ~681.8 g/mol ) in DMSO to create a 10 mM master stock. Store at -20°C, protected from light.

-

Assay Buffer:

-

50 mM Tris-HCl or HEPES (pH 7.4 – 8.0).

-

100-150 mM NaCl (physiologic ionic strength).

-

0.1% BSA (prevents enzyme adsorption to plastic).

-

Optional: 5 mM CaCl

(often required for full Thrombin activity).

-

Standard Assay Workflow

-

Calibration: Prepare a standard curve of free 7-amino-4-methylcoumarin (AMC) ranging from 0 to 10 µM in the Assay Buffer.

-

Enzyme Prep: Dilute Thrombin/Trypsin samples in Assay Buffer.

-

Reaction Setup:

-

Add 50 µL Enzyme Sample to a black 96-well microplate.

-

Add 50 µL Substrate Working Solution (diluted to 100 µM in buffer; final concentration 50 µM ).

-

-

Measurement:

Data Analysis

Calculate the slope of the linear portion of the fluorescence vs. time curve (RFU/min). Convert RFU to molarity using the AMC standard curve slope (RFU/µM).

Troubleshooting & Interferences

| Issue | Cause | Solution |

| High Background | Substrate degradation or autofluorescence. | Check stock purity. Use black plates. Subtract "No Enzyme" blank. |

| Non-Linear Kinetics | Substrate depletion or Enzyme instability. | Reduce enzyme concentration. Ensure |

| Inner Filter Effect | High concentration of colored compounds (e.g., plasma, inhibitors). | Dilute sample or use correction factors. The AMC signal is sensitive to turbidity. |

| Unexpected Activity | Presence of other proteases (e.g., in plasma).[6] | Use specific inhibitors (e.g., Soybean Trypsin Inhibitor for Trypsin, E-64 for Cysteine proteases) to isolate Thrombin activity. |

References

-

Mattler, L. E., & Bang, N. U. (1977). Serine protease specificity for peptide chromogenic substrates. Thrombosis and Haemostasis, 38(4), 776-792.

-

Lottenberg, R., et al. (1983). Assay of coagulation proteases using peptide chromogenic and fluorogenic substrates. Methods in Enzymology, 80, 341-361.

-

Backes, B. J., et al. (2000). A method for estimating the specificity of threonine- and serine-proteases. Nature Biotechnology, 18, 187-193. (Describes substrate profiling logic).

-

Bachem. Thrombin Substrate III (Bz-Phe-Val-Arg-AMC) Product Data.

-

Kawabata, S., et al. (1988). Highly sensitive peptide-4-methylcoumarylamide substrates for blood clotting proteases and trypsin. European Journal of Biochemistry, 172(1), 17-25.

Sources

- 1. Fluorogenic peptide-based substrates for monitoring thrombin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Bivalency as a principle for proteasome inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bz-Phe-Val-Arg-AMC hydrochloride salt | CAS#:88899-22-3 | Chemsrc [chemsrc.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Molecular weight and CAS number for Bz-Phe-Val-Arg-AMC HCl

Advanced Fluorogenic Substrate for Thrombin & Serine Protease Profiling [1][2]

Executive Summary

This technical guide provides a comprehensive analysis of Bz-Phe-Val-Arg-AMC HCl , a highly specific fluorogenic substrate used primarily for the kinetic characterization of Thrombin (Factor IIa) and related trypsin-like serine proteases.[1][2] Unlike colorimetric analogs (e.g., pNA substrates), this coumarin-based derivative offers superior sensitivity, allowing for the detection of picomolar enzyme concentrations in high-throughput screening (HTS) and diagnostic coagulation assays.[1][2]

Part 1: Physicochemical Identity

Core Directive: Precise chemical characterization for assay standardization.[2]

The hydrochloride salt form (HCl) is the preferred reagent grade due to its enhanced stability and solubility profile in organic stock solvents compared to the free base.

Table 1: Chemical Specifications

| Property | Specification |

| Chemical Name | Benzoyl-L-phenylalanyl-L-valyl-L-arginyl-7-amino-4-methylcoumarin hydrochloride |

| Common Acronym | Bz-FVR-AMC[1][2][3][4][5][6] · HCl |

| CAS Number | 88899-22-3 (Commercial Identifier) |

| Molecular Formula | C₃₇H₄₃N₇O₆[1][2][7] · HCl |

| Molecular Weight | 718.25 g/mol (Salt) / 681.79 g/mol (Free Base) |

| Purity Grade | ≥ 98% (HPLC) |

| Solubility | Soluble in DMSO (>10 mM); limited aqueous solubility without co-solvent |

| Excitation/Emission |

ngcontent-ng-c1989010908="" class="ng-star-inserted">Critical Note on CAS: While 88899-22-3 is the standard identifier used by major suppliers (Bachem, Fisher) for the AMC derivative, researchers should verify lot-specific certificates of analysis (CoA) as salt stoichiometry (e.g., TFA vs. HCl) can alter the exact molecular mass required for molarity calculations [1, 2].[2]

Part 2: Mechanistic Principles

Core Directive: Causality of signal generation.

Enzymatic Hydrolysis & Fluorescence

The utility of Bz-Phe-Val-Arg-AMC relies on the specific proteolytic cleavage of the amide bond between the C-terminal Arginine (Arg) and the fluorophore 7-amino-4-methylcoumarin (AMC).[1][2]

-

Quenching State: In the intact peptide state, the AMC moiety is amide-linked, significantly shifting its absorption spectrum and quenching its fluorescence yield at 460 nm.[2]

-

Recognition: The Bz-Phe-Val-Arg sequence mimics the natural cleavage site of fibrinogen, serving as a high-affinity recognition motif for the S1-S3 pockets of Thrombin.[1][2]

-

Signal Release: Upon hydrolysis, free AMC is liberated.[2] The electron-donating amino group of the free AMC restores the push-pull conjugated system, resulting in a strong fluorescence emission at 440–460 nm (Blue).[1][2]

Diagram 1: Proteolytic Signaling Pathway

Caption: Kinetic pathway of Bz-Phe-Val-Arg-AMC hydrolysis. The reaction is irreversible, allowing for continuous kinetic monitoring.[2]

Part 3: Experimental Protocol

Core Directive: Self-validating workflow for kinetic assays.

Safety: AMC is a potential mutagen; handle with PPE. DMSO penetrates skin.

Reagent Preparation

Stock Solution (10 mM):

-

Calculation: To prepare 1 mL of 10 mM stock, dissolve 7.18 mg of Bz-Phe-Val-Arg-AMC HCl in 1 mL of anhydrous DMSO.

-

Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 6 months. Avoid freeze-thaw cycles.[1]

Assay Buffer (Thrombin Specific):

-

Optional: 5 mM CaCl₂ (Required for some coagulation cascade activation steps, but not strictly for purified Thrombin activity).[2]

Kinetic Assay Workflow

This protocol uses a "Substrate-Start" method to ensure accurate

-

Enzyme Loading: Add 50 µL of Thrombin (diluted to 0.1–10 nM in Assay Buffer) to a black 96-well plate.

-

Inhibitor/Control (Optional): Add 10 µL of test compound or buffer. Incubate 10–15 min at 37°C.

-

Substrate Preparation: Dilute 10 mM DMSO stock to 100 µM in Assay Buffer (2x working concentration).

-

Note: Keep final DMSO concentration < 1% to avoid enzyme denaturation.

-

-

Reaction Initiation: Add 50 µL of 100 µM Substrate to the wells (Final Substrate = 50 µM).

-

Detection: Immediately read fluorescence in kinetic mode.

-

Interval: Every 30–60 seconds.

-

Duration: 30–60 minutes.[2]

-

Settings: Ex 360 nm / Em 460 nm.

-

Diagram 2: High-Throughput Assay Workflow

Caption: Step-by-step workflow for fluorometric Thrombin activity assay using Bz-FVR-AMC.

Part 4: Data Analysis & Validation

Core Directive: Ensuring data integrity.

Converting RFU to Molar Activity

Raw fluorescence units (RFU) are arbitrary.[2] To quantify specific activity (

-

Prepare free AMC (CAS 26093-31-2) standards ranging from 0 to 10 µM in the same Assay Buffer.[1][2]

-

Plot RFU vs. Concentration.[8]

-

Calculate the conversion factor (Slope = RFU/µM).[2]

Equation:

Troubleshooting & Pitfalls

-

Inner Filter Effect: If substrate concentration exceeds 100 µM, the substrate itself may absorb the excitation light, causing a non-linear drop in signal.[2] Stay near the

(typically 10–50 µM for Thrombin). -

Autohydrolysis: The Bz-FVR-AMC bond is relatively stable, but high pH (>8.[1][2]5) or contamination with other proteases can cause background signal.[1][2] Always run a "No Enzyme" control.

-

Salt Interference: High ionic strength (>500 mM NaCl) may inhibit Thrombin activity, altering the apparent

.[2]

References

Sources

- 1. BZ-Phe-val-arg-amc | C37H43N7O6 | CID 11700365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Bz-Phe-Val-Arg-AMC hydrochloride salt | CAS#:88899-22-3 | Chemsrc [chemsrc.com]

- 5. Fluorogenic peptide-based substrates for monitoring thrombin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tribioscience.com [tribioscience.com]

- 7. chemimpex.com [chemimpex.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Technical Guide: Optimizing Enzyme Kinetics with 7-Amino-4-methylcoumarin (AMC) Fluorophores

Executive Summary

The 7-Amino-4-methylcoumarin (AMC) fluorophore represents a cornerstone in protease kinetic profiling and high-throughput screening (HTS). Unlike colorimetric assays, AMC-based fluorogenic substrates offer superior sensitivity, a wider dynamic range, and the capability for continuous (kinetic) monitoring. However, the accuracy of AMC data relies heavily on understanding its photophysical limitations—specifically the Inner Filter Effect (IFE) and pH-dependent fluorescence quantum yield.

This technical guide provides a rigorous framework for designing, executing, and analyzing AMC-based enzyme assays. It moves beyond basic protocols to address the causal factors affecting data integrity, ensuring that calculated kinetic parameters (

Part 1: Photophysics and Chemistry of AMC

Structural and Spectral Properties

AMC acts as a "fluorogenic leaving group." In its conjugated state (e.g., bound to a peptide C-terminus via an amide bond), the electron-withdrawing nature of the amide linkage quenches the fluorescence of the coumarin ring system. Upon enzymatic hydrolysis, the free amine is released, restoring the push-pull electron system required for high quantum yield fluorescence.

| Property | Value / Characteristic | Notes |

| Excitation Max ( | 340–360 nm | UV region; requires quartz or UV-transparent plastic for best results. |

| Emission Max ( | 440–460 nm | Blue region; distinct from most biological autofluorescence (green/red). |

| Stokes Shift | ~100 nm | Large shift reduces self-quenching and light scattering interference. |

| pKa (Leaving Group) | ~7.8 | Fluorescence is stable at physiological pH (7.0–8.0). |

| Solubility | Low in water | Stocks must be prepared in DMSO or DMF (typically 10–100 mM). |

The Critical Role of pH

Unlike fluorescein, whose fluorescence drops precipitously below pH 7.0, AMC is relatively robust near physiological pH. However, the protonation state of the 7-amino group affects fluorescence intensity.

-

Expert Insight: While AMC is usable at pH 6.0–9.0, maximum fluorescence intensity is observed when the amine is unprotonated. Always perform the standard curve in the exact same buffer as the reaction to account for pH-driven quantum yield variations.

Part 2: Mechanism of Action[1]

The utility of AMC lies in the "dark-to-bright" transition. The enzyme recognizes the peptide sequence (P4-P3-P2-P1) and cleaves the amide bond between the P1 residue and the AMC reporter.

Figure 1: Mechanism of AMC release. The enzymatic cleavage of the amide bond restores the aromatic conjugation of the coumarin ring, resulting in a strong fluorescence signal at 460 nm.

Part 3: Experimental Protocol & Optimization

Reagent Preparation

-

AMC Stock: Dissolve AMC powder in 100% DMSO to 100 mM. Store at -20°C, protected from light.

-

Assay Buffer: Common buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20 (to prevent enzyme adsorption).

-

Note: Avoid high concentrations of DTT (>5 mM) if using metal-dependent proteases, as it may chelate ions.

-

The Inner Filter Effect (IFE)

In high-throughput screens, library compounds or high concentrations of substrate can absorb excitation light (primary IFE) or emission light (secondary IFE). This leads to an underestimation of enzyme activity.

Self-Validating Step:

If using substrate concentrations >

- = Corrected Fluorescence[1][2]

- = Observed Fluorescence[1][2]

- = Absorbance of the sample at excitation wavelength

- = Absorbance of the sample at emission wavelength

Kinetic Assay Workflow

Figure 2: Standardized workflow for AMC kinetic assays. Note the inclusion of a parallel standard curve for quantitative conversion.

Part 4: Data Analysis & Calculation

Converting RFU to Concentration

Raw fluorescence units (RFU) are arbitrary and instrument-dependent. You cannot compare RFU values between different days or instruments without a standard curve.

-

Standard Curve: Prepare serial dilutions of Free AMC (0, 0.1, 0.5, 1, 5, 10, 50 µM) in the assay buffer.

-

Linear Fit: Plot RFU (y-axis) vs. AMC Concentration (x-axis).

-

Slope (

): The slope of this line (RFU/µM) is your conversion factor.

Calculating Velocity ( )

For each reaction well, determine the initial velocity (

Michaelis-Menten Fitting

Plot

- : The substrate concentration at half-maximal velocity.[3] Indicates affinity.[4]

- : The maximum enzymatic rate.[3][4]

Part 5: Troubleshooting & Limitations

| Issue | Potential Cause | Remediation |

| Non-linear Standard Curve | Inner Filter Effect (IFE) | The AMC concentration is too high (>50 µM). Dilute samples or apply IFE correction formula [1]. |

| High Background Fluorescence | Free AMC contamination | Substrate purity is low. Check substrate purity by HPLC or buy from a reputable source. |

| Signal Quenching | Test compound interference | Some library compounds quench AMC fluorescence. Use a "spiking" control (add free AMC to compound wells) to detect quenching [2]. |

| Blue Autofluorescence | Library compounds | Many small molecules fluoresce in the blue region. Use a kinetic read (slope) rather than endpoint to subtract baseline fluorescence. |

References

-

BenchChem. (2025).[1][5][6] How to correct for inner filter effect in AMC fluorescence measurements. Retrieved from 6

-

NIH Assay Guidance Manual. (2012). Protease Assays - Fluorescence Intensity Assays.[7] Retrieved from 8

-

AAT Bioquest. (n.d.). Spectrum [AMC (7-Amino-4-methylcoumarin)].[5][9][10][11][12] Retrieved from 13[11]

-

JASCO. (2021). Measurement of trypsin activity using fluorescence peptide substrate. Retrieved from 14

-

Sigma-Aldrich. (n.d.). 7-Amino-4-methylcoumarin Product Information. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. static.horiba.com [static.horiba.com]

- 3. resources.biomol.com [resources.biomol.com]

- 4. How to Perform a Standard Enzyme Activity Assay? [synapse.patsnap.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. FluoroFinder [app.fluorofinder.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]

- 12. researchgate.net [researchgate.net]

- 13. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]

- 14. jasco-global.com [jasco-global.com]

Technical Guide: Stability of Benzoyl-Protected Peptide Substrates in Solution

This guide is structured as a high-level technical whitepaper designed for application scientists and drug discovery researchers. It prioritizes mechanistic understanding over rote instruction, ensuring that protocols are adaptable to specific peptide sequences.

Executive Summary

Benzoyl (Bz) groups are favored N-terminal modifications in peptide substrates (e.g., Bz-Arg-pNA, Bz-Tyr-OEt) due to their structural mimicry of the natural peptide backbone and resistance to standard deprotection conditions used for Fmoc/Boc chemistry.[1] However, the stability of these substrates in solution is governed by a complex interplay of hydrolytic mechanisms , solvent hygroscopicity , and thermodynamic solubility .[1]

This guide provides a mechanistic analysis of instability pathways and establishes a self-validating protocol for the preparation, storage, and quality control of benzoyl-protected peptide substrates.[1]

Part 1: Chemical Nature & Instability Mechanisms[1]

To ensure stability, one must first understand the molecular vulnerabilities of the substrate.[1] Benzoyl-protected substrates generally consist of three distinct functional zones, each with unique stability profiles:

-

The N-Terminal Cap (Benzoyl Group):

-

Nature: An amide linkage formed between benzoic acid and the N-terminal amine.

-

Stability: Highly stable.[2] Unlike Fmoc (base-labile) or Boc (acid-labile), the benzoyl amide bond requires harsh acidic hydrolysis (e.g., 6M HCl, 110°C) or specific enzymatic cleavage to break.[1] It is not the primary source of instability in standard assays.

-

-

The Peptide Backbone:

-

The C-Terminal Reporter/Scissile Bond (e.g., pNA, AMC, Ester):

-

Nature: Anilide or Ester linkage.

-

Stability: This is the critical failure point . These bonds are designed to be cleaved by proteases and are therefore thermodynamically primed for hydrolysis. Spontaneous (non-enzymatic) hydrolysis of this bond leads to high background signal (noise).[1]

-

Mechanism of Degradation: The "Moisture-Solvent" Trap

The primary cause of degradation for benzoyl-peptides in storage is DMSO-mediated hygroscopicity .[1]

-

The Trap: DMSO is the preferred solvent for hydrophobic benzoyl peptides.[1] However, DMSO is extremely hygroscopic.[2]

-

The Reaction: Absorbed atmospheric water acts as a nucleophile. In the presence of trace impurities (acting as general acids/bases), water attacks the scissile carbonyl (e.g., the Arg-pNA bond), releasing the chromophore before the assay begins.[1]

Part 2: Factors Influencing Stability

Solvent Systems & Dielectric Constants

-

DMSO (Dimethyl Sulfoxide): Excellent solubilizer but attracts water.[1] Best Practice: Use anhydrous DMSO (≤0.02% water) and store under inert gas.[1]

-

Aqueous Buffers: Benzoyl peptides are often sparingly soluble in water. Long-term storage in aqueous buffer is contraindicated due to rapid hydrolysis of the reporter group.

-

Co-solvents: 50% Glycerol is often used to prevent freezing at -20°C, but glycerol can act as a weak nucleophile over long periods.

pH Sensitivity[1][4][5][6]

-

Acidic (pH < 4): Generally stable, but solubility may decrease for acidic peptides (Asp/Glu rich).[1]

-

Neutral (pH 6-8): The "Danger Zone" for aggregation.[1] Backbiting mechanisms are most active here.

-

Basic (pH > 9): Rapid hydrolysis of esters and p-nitroanilides.[1] Avoid storage > pH 8.

Temperature & Freeze-Thaw Physics[1][7]

-

Repeated phase transitions (freezing/thawing) cause cryoconcentration .[1] As water freezes, solutes (peptide and salts) concentrate in the remaining liquid pockets, causing localized pH spikes and aggregation.[1]

Part 3: Visualization of Stability Logic

The following diagram illustrates the decision matrix for solubilization and the mechanistic pathways of degradation.

Caption: Decision tree for solvent selection and mapping of primary degradation pathways for Benzoyl-protected substrates.

Part 4: Experimental Protocols

Protocol A: Preparation of "Ultra-Stable" Stock Solutions

Objective: Create a stock solution that remains stable for >6 months at -20°C.

-

Calculate Net Peptide Content: Do not assume 100% weight is peptide. Check the Certificate of Analysis (CoA) for water and salt content (often 10-30%).[1]

-

Formula:Actual Weight = Weighed Mass × % Peptide Content[1]

-

-

Solvent Preparation: Use Anhydrous DMSO (Sigma-Aldrich or equivalent, stored over molecular sieves).

-

Critical Step: If the peptide contains Cys or Met, purge the DMSO with Nitrogen or Argon gas for 5 minutes to prevent oxidation (Methionine sulfoxide formation).[1]

-

-

Dissolution:

-

Add DMSO to the lyophilized powder to achieve a concentration of 10–20 mM . High concentrations are more stable than dilute ones (self-buffering effect).[1]

-

Vortex vigorously. If turbid, sonicate in a water bath at 30°C for 5 minutes.

-

-

Aliquoting:

-

Divide into single-use aliquots (e.g., 20–50 µL) in amber, O-ring sealed cryotubes.

-

Do not store in standard snap-cap Eppendorf tubes for long periods (DMSO creeps and evaporates; moisture enters).[1]

-

Protocol B: Quality Control (QC) via HPLC

Objective: Quantify free reporter group (degradation product) before running an assay.[1]

Method: Reverse-Phase HPLC (C18 Column).

-

Mobile Phase A: Water + 0.1% TFA.

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 60% B over 20 minutes.

-

Detection:

Pass Criteria:

-

Purity: >95% Main Peak (Intact Substrate).

-

Background: <2% Free Reporter (e.g., free pNA peak at early retention time).

-

Note: If free pNA > 5%, the background absorbance in your enzymatic assay will drastically reduce the Z-factor (assay sensitivity).[1]

-

Part 5: Troubleshooting & Best Practices

| Issue | Observation | Root Cause | Corrective Action |

| High Background | Assay wells turn yellow (pNA) immediately upon substrate addition.[1] | Spontaneous hydrolysis of the ester/amide bond during storage.[1] | Check stock age. Ensure DMSO was anhydrous. Do not store working dilutions; prepare fresh. |

| Precipitation | "Crashing out" upon dilution into assay buffer. | Substrate is too hydrophobic; "Salting out" effect. | Add 0.05% Tween-20 or Triton X-100 to the assay buffer. Lower the final DMSO concentration to <5%.[4] |

| Loss of Activity | Signal decreases over time in the stock tube. | Aggregation or Oxidation (Met/Cys).[1] | Sonicate stock before use. Use TCEP (reducing agent) if Cys is present (ensure TCEP doesn't inhibit your enzyme).[1] |

| Variable Data | Inconsistent rates between replicates. | Freeze-thaw damage or incomplete mixing of viscous DMSO. | Use single-use aliquots. Pipette DMSO stocks slowly (viscous) and mix thoroughly. |

The "Golden Rule" of Working Dilutions

Never store the "Working Solution" (e.g., the 100 µM dilution in aqueous buffer).

-

Kinetics: The half-life of a benzoyl-ester substrate in pH 8.0 buffer can be as short as 4–6 hours.

-

Workflow: Dilute the DMSO stock into the buffer immediately (<15 mins) before adding to the enzyme plate.

References

-

Vertex AI Search. (2025). Stability of screening compounds in wet DMSO. National Institutes of Health (NIH).[1] Link

-

Vertex AI Search. (2025). Kinetic Studies at High pH of the Trypsin-catalyzed Hydrolysis of Nα-Benzoyl Derivatives. ResearchGate. Link

-

Vertex AI Search. (2025). Peptide solubility guidelines & Stability. Hebrew University of Jerusalem / Thermo Fisher. Link

-

Vertex AI Search. (2025). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. Royal Society of Chemistry (RSC).[1] Link

-

Vertex AI Search. (2025). Benzoyl Peroxide Solubility and Stability in Hydric Solvents (Contextual reference for solvent effects). PubMed. Link

Sources

Technical Whitepaper: Comparative Analysis of Fluorogenic vs. Chromogenic Thrombin Substrates

The following is an in-depth technical guide on the differences between fluorogenic and chromogenic thrombin substrates, designed for researchers and drug development professionals.

Executive Summary

Thrombin (Factor IIa) quantification is the cornerstone of hemostasis research and anticoagulant drug development. The choice between chromogenic and fluorogenic substrates is not merely a matter of preference but a strategic decision dictated by assay sensitivity requirements, sample matrix properties (turbidity vs. autofluorescence), and kinetic throughput.

This guide provides a rigorous technical comparison, detailing the mechanistic differences, kinetic performance, and experimental protocols for both substrate classes. It aims to empower the scientist to select the optimal tool for their specific experimental context.

Part 1: Mechanistic Foundations

Both substrate classes rely on the serine protease activity of thrombin, which cleaves a peptide bond C-terminal to an Arginine (Arg) residue. The distinction lies in the leaving group —the reporter molecule released upon hydrolysis.

The Chromogenic Mechanism

Chromogenic substrates typically utilize para-nitroaniline (pNA) attached to a peptide sequence (e.g., H-D-Phe-Pip-Arg-pNA, known commercially as S-2238).[1]

-

State A (Intact): The pNA is amide-bonded to the peptide. Absorbance maximum (

) is -

State B (Cleaved): Thrombin hydrolyzes the Arg-pNA bond.[1] Free pNA is released.[1]

-

Detection: Free pNA has a high molar extinction coefficient (

) at 405 nm . -

Linearity: Follows Beer-Lambert Law (

).

The Fluorogenic Mechanism

Fluorogenic substrates often employ 7-amino-4-methylcoumarin (AMC) or Rhodamine 110 (R110) (e.g., Z-Gly-Gly-Arg-AMC).

-

State A (Intact): The fluorophore is quenched or has a shifted spectrum when amide-bonded.

-

State B (Cleaved): Thrombin hydrolyzes the Arg-AMC bond.

-

Detection: Free AMC is highly fluorescent.

-

Excitation:

nm -

Emission:

nm

-

-

Sensitivity: Fluorescence intensity is proportional to concentration but subject to quenching and the Inner Filter Effect (IFE) .

Mechanistic Pathway Diagram

Figure 1: Mechanistic pathway of thrombin-mediated substrate cleavage.

Part 2: Comparative Performance Metrics

The following table summarizes the quantitative differences. Note that Sensitivity and Dynamic Range are the primary differentiators.

| Feature | Chromogenic (e.g., S-2238) | Fluorogenic (e.g., Z-G-G-R-AMC) |

| Detection Mode | Absorbance (Optical Density) | Fluorescence Intensity (RFU) |

| Primary Wavelengths | Abs: 405 nm | Ex: 360 nm / Em: 460 nm |

| Sensitivity (LOD) | Nanomolar (nM) range | Picomolar (pM) range |

| Dynamic Range | ||

| Sample Turbidity | High Interference (Clots/Lipids) | Low Interference (Signal is emitted light) |

| Inner Filter Effect | Negligible | High Risk (Must correct at high [S]) |

| Throughput (HTS) | Moderate (Standard Volumes) | High (Miniaturizable to 1536-well) |

| Cost | Moderate | Higher per well |

Kinetic Considerations ( and )[2]

-

Chromogenic (S-2238): Typically engineered for high affinity (

) and fast turnover. Ideal for measuring total thrombin activity in a stopped assay. -

Fluorogenic (TG Substrates): Often engineered with "slow" kinetics (high

, low

Part 3: Experimental Protocols & Workflows

Protocol A: Chromogenic Thrombin Activity Assay (Gold Standard)

Purpose: Precise quantification of thrombin activity in non-turbid buffers or plasma fractions. Substrate: S-2238 (H-D-Phe-Pip-Arg-pNA).

Reagents:

-

Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 7.4.

-

Substrate Stock: 4 mM S-2238 in

. -

Stop Solution: 20% Acetic Acid (optional for endpoint).

Workflow:

-

Preparation: Dilute thrombin samples in Buffer to approx. 0.01 – 1.0 NIH Units/mL.

-

Plate Setup: Add 100 µL of sample to a 96-well clear flat-bottom plate.

-

Initiation: Add 50 µL of Substrate Working Solution (Final conc. 200 µM).

-

Measurement (Kinetic): Read Absorbance at 405 nm every 30 seconds for 10 minutes at 37°C.

-

Analysis: Calculate

from the linear portion of the curve.

Validation Check:

-

Linearity:

of the time-course > 0.99. -

Background: Blank well (Buffer + Substrate) must show

.

Protocol B: Fluorogenic Thrombin Assay (High Sensitivity)

Purpose: Detecting low-level thrombin or High-Throughput Screening (HTS). Substrate: Boc-Asp(OBzl)-Pro-Arg-AMC or Z-Gly-Gly-Arg-AMC.

Reagents:

-

Assay Buffer: 50 mM Tris, 100 mM NaCl, 5 mM

, 0.1% PEG-8000, pH 7.4. (Note: PEG reduces surface adsorption of low-conc thrombin). -

Substrate Stock: 10 mM in DMSO.

-

Calibrator: Free AMC standard curve (0 – 10 µM).

Workflow:

-

Preparation: Prepare serial dilutions of compounds/samples in black 96-well or 384-well plates.

-

Substrate Addition: Add Substrate (Final conc.

, -

Enzyme Addition: Add Thrombin (Final conc. 10 pM - 1 nM).

-

Measurement: Monitor Ex/Em 360/460 nm continuously for 30-60 mins.

Critical Correction: The Inner Filter Effect (IFE) Fluorogenic assays are prone to IFE if the test compound absorbs light at 360 nm or 460 nm.

-

Correction Step: Measure the absorbance of the compound at Ex and Em wavelengths.

-

Correction Factor (

):

Workflow Logic Diagram

Figure 2: Decision matrix for substrate selection based on sample properties and sensitivity needs.

Part 4: Strategic Selection & Troubleshooting

When to Choose Chromogenic

-

Routine Quality Control: When validating thrombin specific activity (units/mg) in manufacturing.

-

Clinical Assays: Standardized INR or aPTT assays where historical continuity is required.

-

High Concentration: When thrombin levels are sufficient (

nM) and you wish to avoid the complexity of fluorescence calibration.

When to Choose Fluorogenic

-

Drug Discovery (HTS): When screening libraries of inhibitors. Fluorescence allows for miniaturization (1536-well) and lower reagent consumption.

-

Thrombin Generation (CAT): In plasma, fibrin clot formation causes turbidity. Chromogenic assays fail here because the clot increases Optical Density (OD) artificially. Fluorogenic substrates allow measurement during clot formation (though light scattering must still be managed).

-

Low Abundance: Detecting trace thrombin generation in Factor-deficient plasmas.

Troubleshooting Guide

-

Non-Linearity in Chromogenic: Usually due to substrate depletion (

consumed). Solution: Dilute enzyme or reduce incubation time. -

Quenching in Fluorogenic: If a test compound reduces signal but is not an inhibitor. Validation: Spike free AMC into the well with the compound. If fluorescence is lower than buffer control, quenching is occurring.

References

-

Hemker, H. C., et al. (2003). "Calibrated automated thrombin generation measurement in clotting plasma." Pathophysiology of Haemostasis and Thrombosis.

-

Diapharma. "Chromogenic Substrate S-2238™ Technical Insert." Diapharma Product Documents.

-

Sigma-Aldrich. "Thrombin Activity Fluorometric Assay Kit Technical Bulletin." Merck Life Science.

-

Blankenberg, S., et al. (2017). "A review of commercially available thrombin generation assays." Thrombosis Research.

-

Thermo Fisher Scientific. "Fluorescence Microplate Assays: Inner Filter Effect Correction." Thermo Fisher Technical Notes.

Sources

Kinetic properties of Bz-Phe-Val-Arg-AMC with human alpha-thrombin

Kinetic Profiling of Human -Thrombin with Bz-Phe-Val-Arg-AMC

Technical Guide & Protocol for Application Scientists

Executive Summary

This technical guide details the kinetic characterization of Human

Mechanistic Grounding & Chemical Biology

1.1 Substrate Architecture

Bz-Phe-Val-Arg-AMC is a synthetic peptide mimic designed to probe the active site of trypsin-like serine proteases.

-

N-Terminal Cap (Benzoyl): Increases hydrophobicity, improving binding affinity to the enzyme's S3/S4 subsites.

-

Peptide Sequence (Phe-Val-Arg):

-

Arg (P1): Electrostatic interaction with Thrombin's Asp189 in the S1 specificity pocket (Trypsin-like specificity).

-

Val (P2) & Phe (P3): Interact with the apolar S2 and aryl-binding S3 subsites of thrombin. Note that Thrombin optimally prefers Proline at P2 (e.g., in the S-2238 substrate), making the Val-substituted Bz-FVR sequence a good but not optimal substrate compared to Pro-containing analogs.

-

-

Reporter (AMC): 7-amino-4-methylcoumarin.[1][2][3] Non-fluorescent when amide-bonded to Arginine; highly fluorescent upon hydrolytic release.

1.2 Reaction Mechanism

The reaction follows a standard acyl-enzyme intermediate pathway. Thrombin's catalytic triad (His57, Asp102, Ser195) facilitates the nucleophilic attack on the Arg-AMC amide bond.

Figure 1: Catalytic hydrolysis pathway of Bz-Phe-Val-Arg-AMC by Thrombin. Fluorescence is generated during the acylation step (

Experimental Design & Protocol

Objective: Determine

2.1 Reagents & Buffer Formulation

-

Assay Buffer (Critical): 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 0.1% (w/v) PEG-8000 or BSA, pH 7.4 at 37°C.

-

Insight: CaCl₂ is non-negotiable; it stabilizes the enzyme's activation loops. BSA/PEG prevents surface adsorption of the enzyme at low concentrations (nM range).

-

-

Enzyme: Human

-Thrombin (purified, >2,000 NIH Units/mg). Store stocks at -80°C; avoid freeze-thaw cycles. -

Substrate: Bz-Phe-Val-Arg-AMC (MW ~681.8 g/mol ). Dissolve in high-grade DMSO to create a 10 mM stock.

2.2 Workflow: Kinetic Characterization

Figure 2: Step-by-step workflow for kinetic profiling in a 96-well microplate format.

2.3 Detailed Procedure

-

Substrate Preparation: Prepare a serial dilution of Bz-Phe-Val-Arg-AMC in Assay Buffer.

-

Range: 0, 5, 10, 20, 40, 80, 120, 160 µM.

-

Note: Keep DMSO concentration constant (e.g., <1%) across all wells to avoid solvent effects.

-

-

Enzyme Activation: Dilute

-Thrombin to 2x working concentration (e.g., 2 nM) in Assay Buffer immediately before use. -

Reaction Initiation:

-

Add 50 µL of Substrate dilutions to a black 96-well plate (flat bottom).

-

Add 50 µL of Enzyme solution to initiate. Final volume: 100 µL.

-

-

Detection: Monitor fluorescence at Ex 360-380 nm / Em 440-460 nm at 37°C.

-

Calibration: Run an AMC standard curve (0 - 10 µM AMC) under identical buffer conditions to convert RFU (Relative Fluorescence Units) to molar product concentration.

Data Analysis & Expected Results

3.1 Kinetic Parameters

Calculate the initial velocity (

Reference Values for Validation:

While specific batch-dependent values vary, the following ranges are typical for Human

| Parameter | Typical Range | Notes |

| 20 - 60 µM | Higher than S-2238 ( | |

| 50 - 100 | Moderate turnover number. | |

| Specificity | Moderate | Cross-reacts with Trypsin and Plasmin.[4] |

Note: The chromogenic analog (Bz-Phe-Val-Arg-pNA) is often cited with a

3.2 Troubleshooting & Optimization

-

Inner Filter Effect (IFE): At substrate concentrations >100 µM, the substrate itself may absorb excitation light. If the curve flattens prematurely (before saturation), check for IFE by measuring the fluorescence of free AMC in the presence of high substrate.

-

Autolysis: Human

-Thrombin can degrade into -

Substrate Depletion: Ensure

of the substrate is consumed during the measurement window to maintain steady-state assumptions.

References

-

Lottenberg, R. et al. (1981). Assay of coagulation proteases using peptide chromogenic and fluorogenic substrates. Methods in Enzymology, 80, 341-361. Link

-

Bachem. (n.d.). Thrombin Substrate III, Fluorogenic (Bz-Phe-Val-Arg-AMC).[5] Product Data Sheet. Link

-

Hemker, H. C., et al. (2003). Calibrated automated thrombin generation measurement in clotting plasma. Pathophysiology of Haemostasis and Thrombosis, 33(1), 4-15. Link

-

Di Cera, E. (2008). Thrombin. Molecular Aspects of Medicine, 29(4), 203-254. Link

Sources

- 1. Boc-Val-Pro-Arg-AFC (Thrombin substrate, fluorogenic) (Echelon Product Code: 885-11 5MG) | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]

- 2. Fluorogenic peptide-based substrates for monitoring thrombin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bachem Bz-Phe-Val-Arg-AMC Hydrochloride, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

Advanced Characterization of Thrombin Activity: The Bz-Phe-Val-Arg-AMC Fluorogenic Substrate

The following technical guide details the application, mechanism, and protocols for Bz-Phe-Val-Arg-AMC in blood coagulation studies.

Executive Summary

In the landscape of hemostasis research, the precise quantification of Thrombin (Factor IIa) activity is paramount. While Z-Gly-Gly-Arg-AMC remains the standard for the Calibrated Automated Thrombogram (CAT), the substrate Bz-Phe-Val-Arg-AMC (Benzoyl-Phenylalanine-Valine-Arginine-7-Amino-4-methylcoumarin) offers distinct kinetic properties utilized in high-sensitivity kinetic studies, inhibitor screening, and specialized Thrombin Generation Assays (TGA).

This guide provides a rigorous technical analysis of Bz-Phe-Val-Arg-AMC, distinguishing it from common alternatives and establishing a self-validating protocol for its application in drug development and coagulation research.

Mechanistic Basis & Chemical Identity

Chemical Structure and Specificity

Bz-Phe-Val-Arg-AMC is a synthetic tripeptide substrate designed to mimic the cleavage site of fibrinogen, the natural substrate of thrombin.

-

N-terminal Protection: The Benzoyl (Bz) group protects the N-terminus, stabilizing the peptide and enhancing affinity for the hydrophobic S3 subsite of thrombin.

-

Peptide Sequence (Phe-Val-Arg): This sequence is selected for high specificity toward the active site of serine proteases, specifically Thrombin. The Arginine (Arg) residue occupies the S1 pocket (specificity pocket), while Phenylalanine (Phe) and Valine (Val) interact with the S3 and S2 pockets, respectively.

-

Fluorophore (AMC): The 7-Amino-4-methylcoumarin group is amide-bonded to the C-terminal Arginine. In this state, the molecule is non-fluorescent (quenched).

The Fluorescence Principle

Upon hydrolysis of the Arg-AMC amide bond by Thrombin, free AMC is released. This results in a significant bathochromic shift and a massive increase in quantum yield.

Comparative Specificity

Unlike the standard Z-Gly-Gly-Arg-AMC, which is optimized for continuous TGA in plasma (balancing turnover rate to prevent substrate depletion), Bz-Phe-Val-Arg-AMC is often characterized by higher sensitivity, making it ideal for:

-

Purified Enzyme Kinetics: Determining

and -

Inhibitor Screening: Measuring residual activity in the presence of anticoagulants (e.g., dabigatran, argatroban).

-

Low-Activity Samples: Detecting trace thrombin generation in cell culture supernatants or organoid models.

Note: While highly specific for Thrombin, this substrate can cross-react with Trypsin and Ficain. Experimental design must account for this if these proteases are present.

Experimental Protocol: Kinetic Assay of Thrombin[2][3]

This protocol is designed to be self-validating , utilizing internal controls to ensure data integrity. It is adapted for a 96-well plate format suitable for high-throughput screening.

Reagents & Preparation

| Reagent | Concentration | Preparation Notes |

| Assay Buffer | 10 mM HEPES, pH 8.0 150 mM NaCl 5 mM CaCl₂ 0.1% BSA (w/v) | Filter sterilize (0.22 µm). BSA prevents enzyme adsorption to plastic. CaCl₂ is critical for Gla-domain stability. |

| Substrate Stock | 10 mM in DMSO | Dissolve Bz-Phe-Val-Arg-AMC (MW ~681.8 g/mol ) in high-grade DMSO. Store at -20°C in dark. |

| Thrombin Calibrator | 100 nM Stock | Purified Human |

| Stop Solution | 5% Acetic Acid | Optional: For end-point assays only. |

Step-by-Step Workflow

Step 1: Plate Preparation

-

Blanks: Add 100 µL Assay Buffer to 3 wells (Background fluorescence).

-

AMC Standard Curve: Prepare a dilution series of free AMC (0 – 10 µM) to convert RFU to molar concentration. This validates the linearity of the reader.

Step 2: Sample & Enzyme Addition

-

Add 80 µL of Assay Buffer to sample wells.

-

Add 10 µL of Thrombin source (Purified enzyme, Plasma, or Cell Supernatant).

-

Validation Check: Include a "Positive Control" well with 1 nM purified Thrombin.

Step 3: Substrate Initiation

-

Dilute Substrate Stock to 730 µM in Assay Buffer (10x working solution).

-

Add 10 µL of diluted Substrate to all wells (Final Conc: 73 µM ).

-

Note: This concentration is typically

to ensure zero-order kinetics initially.

Step 4: Kinetic Measurement

-

Instrument: Fluorescence Plate Reader (e.g., Tecan, Biotek).

-

Settings: Ex 370 nm / Em 450 nm. Gain optimized to AMC Standard.

-

Duration: Read every 30–60 seconds for 30–60 minutes at 37°C.

Data Analysis

-

Background Subtraction: Subtract the average RFU of Blank wells from all samples.

-

Conversion: Use the AMC Standard Curve slope to convert RFU/min to pmol AMC/min.

-

Velocity Calculation:

Calculate the slope of the linear portion of the curve (Initial Velocity,

Visualization of Workflows

Experimental Logic Flow

The following diagram illustrates the critical decision points and validation steps in the assay.

Caption: Logical workflow for Thrombin activity assay using Bz-Phe-Val-Arg-AMC, emphasizing the linearity check as a critical quality control step.

Enzymatic Reaction Mechanism

The molecular interaction between Thrombin and the substrate.

Caption: Mechanism of action: Thrombin binds the Bz-FVR-AMC substrate, cleaving the amide bond to release the fluorescent AMC reporter.

Quantitative Data & Kinetic Parameters[3][4][5][6][7]

The following table summarizes kinetic constants derived from literature for Thrombin substrates. Note that values can vary based on buffer ionic strength and pH.

| Substrate | Enzyme | Specificity ( | Application | ||

| Bz-Phe-Val-Arg-AMC | ~10–20 | ~80–100 | High | Kinetic Studies, Inhibitor Screening | |

| Z-Gly-Gly-Arg-AMC | 150–400 | Low | Moderate | Continuous TGA (CAT) | |

| Bz-Phe-Val-Arg-pNA | 7.2 | 84 | High | Chromogenic Standard |

*Values estimated based on structural analogs (pNA versions) and comparative fluorogenic studies [1, 3].

Key Insight: Bz-Phe-Val-Arg-AMC typically exhibits a lower

Troubleshooting & Optimization

Inner Filter Effect

High concentrations of substrate or colored compounds in the sample (hemolysis) can absorb excitation light.

-

Solution: Perform a dilution series of your sample. If specific activity increases with dilution, quenching is present.

Substrate Depletion

If the fluorescence curve plateaus early, the enzyme has consumed the substrate.

-

Solution: Lower the enzyme concentration or increase substrate concentration. Ensure the reaction remains in the linear phase (

substrate conversion) for

Specificity Confirmation

To confirm the signal is Thrombin-derived (and not FXa or Trypsin):

-

Control: Pre-incubate the sample with Hirudin or Argatroban (specific Thrombin inhibitors). The signal should be abolished.

References

-

Newton, G.K., et al. (2016).[2] "Allergen Delivery Inhibitors: Characterisation of Potent and Selective Inhibitors of Der p 1..." Journal of Allergy and Clinical Immunology.

-

Gage, B.K., et al. (2019). "Generation of fully functional hepatocyte-like organoids from human induced pluripotent stem cells mixed with Endothelial Cells." Scientific Reports.[3]

-

Higgins, D.L., et al. (1983). "Steady state kinetic parameters for the thrombin-catalyzed conversion of human fibrinogen to fibrin." Journal of Biological Chemistry.

-

Bachem. "Bz-Phe-Val-Arg-AMC Hydrochloride Product Data."[4] Bachem Catalog.

-

Pentapharm/Cryopep. "Pefafluor TH vs Pefachrome TH Technical Data." Cryopep.[5]

Sources

- 1. Z-Gly-Gly-Arg-AMC (Urokinase Substrate III) - Echelon Biosciences [echelon-inc.com]

- 2. Allergen Delivery Inhibitors: Characterisation of Potent and Selective Inhibitors of Der p 1 and Their Attenuation of Airway Responses to House Dust Mite Allergens [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Bachem Bz-Phe-Val-Arg-AMC Hydrochloride, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 5. cryopep.com [cryopep.com]

Methodological & Application

Application Note: Fluorometric Quantification of Thrombin Activity

Abstract & Scientific Principles

Thrombin (Factor IIa) is the pivotal serine protease in the coagulation cascade, converting fibrinogen to fibrin and activating platelets. Accurate quantification of thrombin activity is critical for characterizing anticoagulants (e.g., Hirudin, Dabigatran) and studying hemostasis.

This protocol details the use of Bz-Phe-Val-Arg-AMC , a synthetic fluorogenic substrate. The tripeptide sequence (Phe-Val-Arg) mimics the specific cleavage site of thrombin's natural substrates.

Mechanism of Action[1]

-

Recognition: Thrombin's active site (S1 pocket) binds the Arginine (Arg) residue of the substrate.

-

Cleavage: The enzyme hydrolyzes the amide bond between the C-terminal Arginine and the fluorophore 7-amino-4-methylcoumarin (AMC).

-

Detection: Free AMC is highly fluorescent (Excitation: 360 nm / Emission: 460 nm), whereas the intact peptide-AMC conjugate has negligible fluorescence. The rate of fluorescence increase is directly proportional to enzyme activity.

Assay Logic Flow

Figure 1: Enzymatic hydrolysis pathway of Bz-Phe-Val-Arg-AMC by Thrombin.

Materials & Reagents

Buffer Composition

Thrombin is sensitive to surface adsorption and pH changes. The following buffer is optimized to maintain stability and physiological relevance.

| Component | Concentration | Purpose |

| Tris-HCl | 50 mM | Maintains pH 7.4 (Physiological). |

| NaCl | 150 mM | Isotonicity; mimics plasma ionic strength. |

| BSA | 0.1% (w/v) | Critical: Prevents thrombin from sticking to plasticware. |

| CaCl₂ (Optional) | 5 mM | Stabilizes enzyme; required if using Prothrombin (not needed for pure IIa). |

| pH | 7.4 | Adjust at 25°C or 37°C depending on assay temp. |

Key Reagents

-

Enzyme: Human or Bovine Thrombin (Lyophilized). Reconstitute in buffer containing 0.1% BSA.

-

Substrate: Bz-Phe-Val-Arg-AMC (MW: ~681.8 g/mol ).[1]

-

Stock: Dissolve in 100% DMSO to 10 mM. Store at -20°C (stable for 6 months).

-

-

Standard: 7-Amino-4-methylcoumarin (AMC) (Free fluorophore).[2][3]

-

Stock: Dissolve in DMSO to 10 mM.

-

-

Inhibitor Control: Hirudin or PPACK (irreversible thrombin inhibitor).

Experimental Protocol

Phase 1: Preparation of Standard Curve

Objective: Convert Relative Fluorescence Units (RFU) to Molar concentrations to account for instrument gain and sensitivity.

-

Dilution: Prepare a serial dilution of free AMC in Assay Buffer (not water, to match optical properties).

-

Range: 0, 0.1, 0.5, 1, 5, 10, 50, 100

M. -

Plating: Add 100

L of each standard to a black 96-well plate (flat bottom). -

Measurement: Read Endpoint Fluorescence (Ex 360 nm / Em 460 nm).

-

Analysis: Plot RFU (y-axis) vs. Concentration (x-axis). Calculate the slope (RFU/

M).[4]

Phase 2: Enzyme Kinetics ( Determination)

Objective: Determine the Michaelis-Menten constant (

-

Enzyme Prep: Dilute Thrombin to a working concentration (e.g., 0.01 - 0.1 U/mL) in Assay Buffer. Keep on ice.

-

Substrate Prep: Prepare serial dilutions of Bz-Phe-Val-Arg-AMC in Assay Buffer (0, 5, 10, 20, 40, 80, 160

M). -